molecular formula C10H14N4O B2745389 N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide CAS No. 285139-04-0

N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide

Cat. No.: B2745389
CAS No.: 285139-04-0
M. Wt: 206.249
InChI Key: IHPWPDMAFNIVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, it targets other enzymes like pantothenate kinase (Mt PanK) and FAD-containing oxidoreductase (Mt DprE1), which are essential for bacterial survival .

Comparison with Similar Compounds

N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share the quinazoline core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-6(15)13-8-2-3-9-7(4-8)5-12-10(11)14-9/h5,8H,2-4H2,1H3,(H,13,15)(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPWPDMAFNIVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=NC(=NC=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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